molecular formula C12H19N3O B14796996 2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide

2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B14796996
M. Wt: 221.30 g/mol
InChI Key: GXGJSYCXSBBDBI-UHFFFAOYSA-N
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Description

(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is a chiral compound with a specific stereochemistry denoted by the (S)-configuration. This compound features an amino group, a pyridine ring, and a butanamide backbone, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbutanoic acid and 4-pyridinemethanol.

    Amidation Reaction: The carboxylic acid group of 2-amino-3-methylbutanoic acid is converted to an amide using 4-pyridinemethanol in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography on a chiral stationary phase, to isolate the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the synthesis of (S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to perform the amidation reaction efficiently.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the (S)-enantiomer, reducing the need for post-synthesis chiral resolution.

    Purification: Implementing high-throughput purification methods such as crystallization and preparative chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to the corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of chiral drugs with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, or metabolic processes.

    Binding Interactions: The pyridine ring and amino group facilitate binding to active sites of target proteins, leading to conformational changes and altered activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide: The enantiomer of the (S)-compound, with different stereochemistry and potentially different biological activity.

    2-Amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide: A structural isomer with the pyridine ring attached at a different position.

    2-Amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide: Another isomer with the pyridine ring attached at the 2-position.

Uniqueness

(S)-2-Amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is unique due to its specific (S)-stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers. This stereochemistry can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound in research and drug development.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide

InChI

InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-4-6-14-7-5-10/h4-7,9,11H,8,13H2,1-3H3

InChI Key

GXGJSYCXSBBDBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=NC=C1)N

Origin of Product

United States

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